molecular formula C15H14F3NO3S B2992366 N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 878928-85-9

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2992366
CAS No.: 878928-85-9
M. Wt: 345.34
InChI Key: UJULIXQZAQVKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14F3NO3S and its molecular weight is 345.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Nonsteroidal Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists showcases the potential of benzenesulfonamide derivatives in medical research. These compounds, particularly the 3-trifluoromethyl derivative, have shown potent PR-antagonistic activity, high binding affinity for PR, and selectivity over the androgen receptor (AR), suggesting a promising avenue for treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

Inhibitors of Kynurenine 3-Hydroxylase

Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has identified these compounds as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors, particularly those with trifluoromethyl groups, have shown potential in modulating this pathway, which is implicated in various neurological conditions. The compounds have demonstrated efficacy in increasing kynurenic acid concentration in the brain, a promising result for exploring treatments for neuronal injury (Röver et al., 1997).

Carbonic Anhydrase Inhibitors

Studies on sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes I, II, and IX highlight the role of sulfonamide derivatives in developing novel approaches for managing conditions like hypoxic tumors. The structural variation within these sulfonamides, particularly those with trifluoromethyl groups, has facilitated the identification of compounds with potent inhibitory action against relevant isozymes, offering insights into the design of selective inhibitors for therapeutic applications (Garaj et al., 2005).

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c16-15(17,18)13-8-4-5-9-14(13)23(20,21)19-10-11-22-12-6-2-1-3-7-12/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJULIXQZAQVKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.